molecular formula C14H10N2O4S B1290614 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 189089-90-5

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1290614
CAS No.: 189089-90-5
M. Wt: 302.31 g/mol
InChI Key: DUNCEEUEBVPMEV-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a complex organic compound with the molecular formula C14H10N2O4S It is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a benzenesulfonyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using reagents such as benzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine core or the benzenesulfonyl group are replaced by other substituents. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in its binding to target proteins and enzymes, influencing their activity and function. The carboxylic acid group may also contribute to its overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: This compound has a similar core structure but with a carbonitrile group instead of a carboxylic acid group.

    1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: This derivative features an iodine substituent, which can significantly alter its chemical properties and reactivity.

    1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester: This compound includes a boronic acid ester group, making it useful in cross-coupling reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCEEUEBVPMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70636017
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70636017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189089-90-5
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70636017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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